(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide
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Overview
Description
Scientific Research Applications
Non-Linear Optical Properties and Anticancer Activity : A study by Jayarajan et al. (2019) synthesized related compounds and investigated their non-linear optical properties and molecular docking analyses. The findings suggest potential applications in inhibiting tubulin polymerization, contributing to anticancer activity.
14C-Labeling for CCK-A Antagonist : In the research by Saemian and Shirvani (2012), a method was developed for 14C-labeling of a compound similar to "(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide", indicating its use in studying CCK-A antagonists.
Antimicrobial Activities : Behbehani et al. (2011) conducted a study demonstrating the antimicrobial activities of compounds structurally related to the one , against Gram-negative and Gram-positive bacteria, and yeast.
Synthesis and Structural Assessment : A research by Shatsauskas et al. (2017) explored the synthesis of compounds with similar structural properties, indicating potential for various chemical applications.
Glycine Transporter Inhibition : Yamamoto et al. (2016) identified a compound related to "(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide" as a potent glycine transporter 1 inhibitor, suggesting its application in neurological studies.
Synthesis and Antimicrobial Activity of Schiff Bases : Saundane and Mathada (2015) synthesized new Schiff bases containing an indole moiety similar to the compound and evaluated their antimicrobial activities.
Biological Activity of Pyridine Derivatives : Attaby et al. (2007) studied the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and evaluated their antimicrobial and GST enzyme activities.
properties
IUPAC Name |
(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGWKBJXQNEJ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZ Pfkfb3 26 |
Citations
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